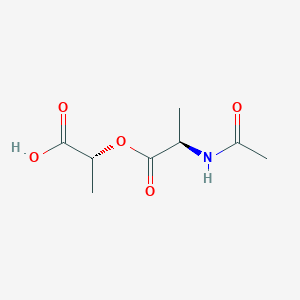![molecular formula C7H11BrO4 B137021 Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) CAS No. 146499-97-0](/img/structure/B137021.png)
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "S-3-ethyl-2-bromomalate" and has a molecular formula of C8H11BrO4.
Mécanisme D'action
The mechanism of action of S-3-ethyl-2-bromomalate is not fully understood. However, it is believed that the compound acts as a nucleophile in certain reactions, leading to the formation of new carbon-carbon bonds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of S-3-ethyl-2-bromomalate. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-3-ethyl-2-bromomalate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability can be a significant limitation for researchers.
Orientations Futures
There are several future directions for research on S-3-ethyl-2-bromomalate. One potential area of study is the development of new synthetic routes for the compound, which could lead to more cost-effective production methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the potential toxicity and environmental impact of S-3-ethyl-2-bromomalate are also necessary to ensure its safe use in research and industry.
Méthodes De Synthèse
The synthesis of S-3-ethyl-2-bromomalate can be achieved through a multi-step process involving the reaction of ethyl acetoacetate with bromine, followed by the addition of methyl magnesium bromide and subsequent reaction with diethyl oxalate. The final product is obtained through the hydrolysis of the diethyl ester.
Applications De Recherche Scientifique
S-3-ethyl-2-bromomalate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals.
Propriétés
Numéro CAS |
146499-97-0 |
|---|---|
Nom du produit |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) |
Formule moléculaire |
C7H11BrO4 |
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
(2S,3R)-2-bromo-3-methoxycarbonylpentanoic acid |
InChI |
InChI=1S/C7H11BrO4/c1-3-4(7(11)12-2)5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Clé InChI |
SIAVUPGLKOARFR-WHFBIAKZSA-N |
SMILES isomérique |
CC[C@@H]([C@@H](C(=O)O)Br)C(=O)OC |
SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
SMILES canonique |
CCC(C(C(=O)O)Br)C(=O)OC |
Synonymes |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



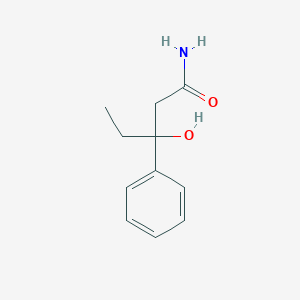
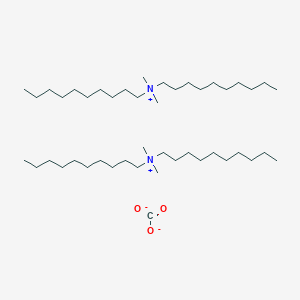
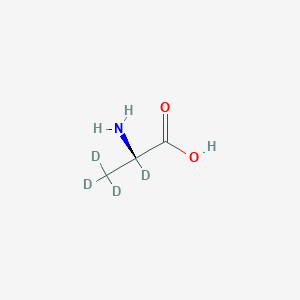
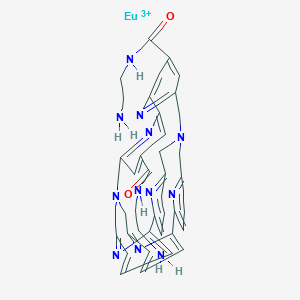
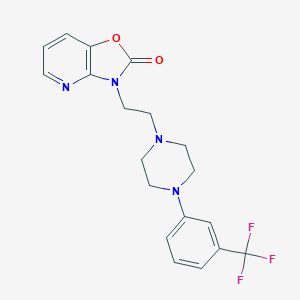
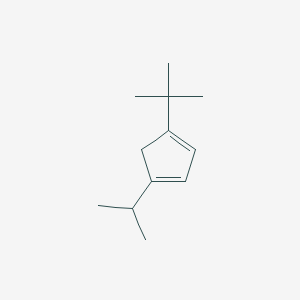
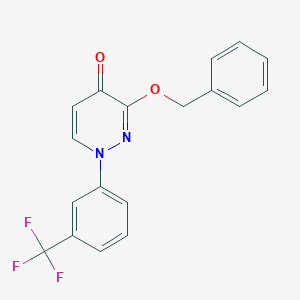
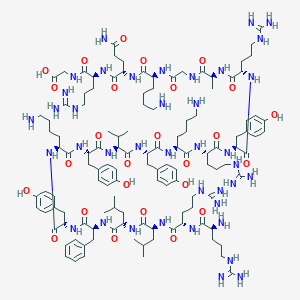
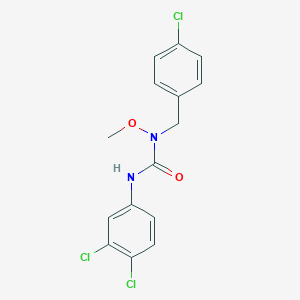
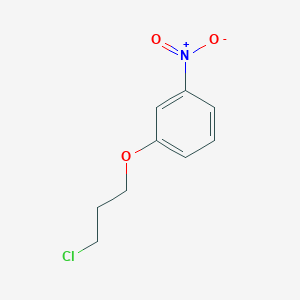
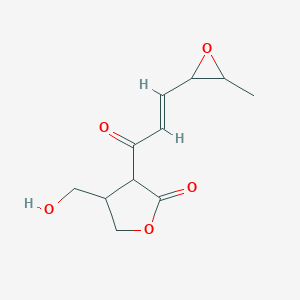
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

